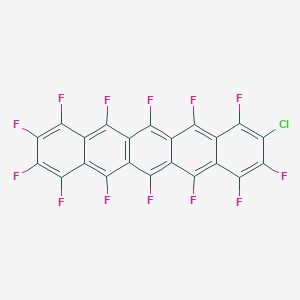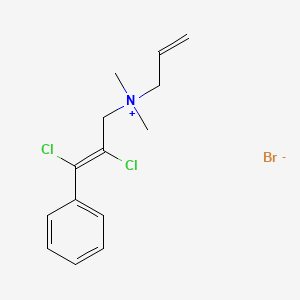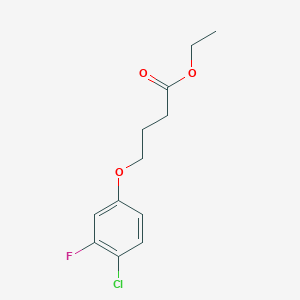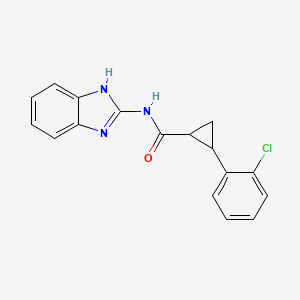![molecular formula C11H13NO5S B12636497 4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920799-61-7](/img/structure/B12636497.png)
4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is a chemical compound with a complex structure that includes a morpholine ring and a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of a morpholine derivative with a methanesulfonate ester. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow reactors can also enhance the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl methanesulfonate: A simpler compound with similar reactivity but lacking the morpholine ring.
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate: A closely related compound with an ethyl group instead of a hydrogen atom on the morpholine ring.
Uniqueness
4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is unique due to the presence of both the morpholine ring and the methanesulfonate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
920799-61-7 |
|---|---|
Formule moléculaire |
C11H13NO5S |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
[4-[(2S)-5-oxomorpholin-2-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C11H13NO5S/c1-18(14,15)17-9-4-2-8(3-5-9)10-6-12-11(13)7-16-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1 |
Clé InChI |
UEZOLBZGDJVUJD-SNVBAGLBSA-N |
SMILES isomérique |
CS(=O)(=O)OC1=CC=C(C=C1)[C@H]2CNC(=O)CO2 |
SMILES canonique |
CS(=O)(=O)OC1=CC=C(C=C1)C2CNC(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)


![2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B12636432.png)
![5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole](/img/structure/B12636438.png)


![2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636463.png)
![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12636467.png)
![9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine](/img/structure/B12636481.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide](/img/structure/B12636485.png)



